HSMO9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

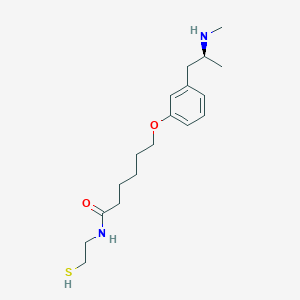

C18H30N2O2S |

|---|---|

分子量 |

338.5 g/mol |

IUPAC名 |

6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide |

InChI |

InChI=1S/C18H30N2O2S/c1-15(19-2)13-16-7-6-8-17(14-16)22-11-5-3-4-9-18(21)20-10-12-23/h6-8,14-15,19,23H,3-5,9-13H2,1-2H3,(H,20,21)/t15-/m0/s1 |

InChIキー |

HJRDJYXHUGLDMJ-HNNXBMFYSA-N |

異性体SMILES |

C[C@@H](CC1=CC(=CC=C1)OCCCCCC(=O)NCCS)NC |

正規SMILES |

CC(CC1=CC(=CC=C1)OCCCCCC(=O)NCCS)NC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of HSMO9, a Novel Smoothened Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the in vitro pharmacological profile of HSMO9, a novel, potent, and selective small molecule inhibitor of the Smoothened (SMO) receptor. It provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction: The Hedgehog Signaling Pathway and the Role of this compound

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1][2][3] In adult tissues, the pathway is mostly quiescent but can be reactivated for tissue maintenance and repair. Aberrant activation of the Hh pathway, often through mutations in its components, is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain solid tumors.[2][4][5]

The seven-transmembrane protein Smoothened (SMO) is the central signal transducer of the Hh pathway.[4][6] In the absence of an Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity.[4] Binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[3][5] Activated GLI proteins translocate to the nucleus to induce the expression of Hh target genes, which promote cell growth and survival.[7][8]

This compound is an investigational small molecule designed to selectively inhibit the SMO receptor, thereby blocking the activation of the Hh signaling cascade. This guide details the in vitro studies performed to characterize its mechanism of action.

This compound Target Engagement: Inhibition of the Hedgehog Signaling Pathway

This compound acts by directly binding to the SMO receptor, preventing the conformational change required for its activation and subsequent downstream signaling. This targeted engagement effectively shuts down the pathway, even in cases of ligand-dependent activation.

Quantitative Analysis of this compound Binding to Smoothened

The binding affinity of this compound to the SMO receptor was determined using a competitive displacement assay with a fluorescently labeled ligand, BODIPY-cyclopamine. This assay quantifies the ability of a test compound to compete with a known SMO-binding molecule.[6][9]

Table 1: Competitive Binding Affinity of this compound for the SMO Receptor

| Compound | Target Cell Line | Assay Type | IC₅₀ (nM) |

|---|---|---|---|

| This compound | HEK293 (hSMO) | BODIPY-cyclopamine Displacement | 2.8 |

| Vismodegib (Control) | HEK293 (hSMO) | BODIPY-cyclopamine Displacement | 3.0[10] |

| Cyclopamine (Control) | TM3Hh12 cells | Functional Inhibition | 46[10] |

Experimental Protocol: SMO Competitive Binding Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for the human SMO receptor.

Materials:

-

HEK293T cells transiently transfected with a human SMO (hSMO) expression vector.

-

BODIPY-cyclopamine (fluorescent ligand).

-

This compound and control compounds (e.g., Vismodegib).

-

Opti-MEM medium.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed hSMO-expressing HEK293T cells in 96-well plates and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in Opti-MEM.

-

Incubation: Replace the culture medium with Opti-MEM containing a fixed concentration of BODIPY-cyclopamine (e.g., 100 nM) and the various concentrations of the test compounds.[6]

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

Washing: Gently wash the cells with ice-cold PBS to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation/emission ~485/515 nm).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the bound BODIPY-cyclopamine.

Functional Inhibition of Downstream Hedgehog Signaling

To confirm that this compound's binding to SMO translates into functional pathway inhibition, its effect on the expression of the primary Hh target gene, GLI1, was quantified. NIH/3T3 cells, a standard model for Hh signaling, were stimulated with the SMO agonist SAG to activate the pathway.[9]

Table 2: this compound Inhibition of SAG-Induced GLI1 mRNA Expression in NIH/3T3 Cells

| Treatment | GLI1 mRNA Fold Change (vs. Vehicle) | IC₅₀ (nM) |

|---|---|---|

| Vehicle (DMSO) | 1.0 ± 0.1 | - |

| SAG (100 nM) | 4.2 ± 0.4 | - |

| SAG (100 nM) + This compound | 1.1 ± 0.2 (at 1 µM) | 5.1 |

| SAG (100 nM) + GANT61 (Control) | 1.3 ± 0.3 (at 5 µM) | 5000[10] |

Experimental Workflow: GLI1 Expression Analysis

The workflow involves cell treatment, RNA extraction, conversion to cDNA, and finally, quantification of GLI1 gene expression using quantitative real-time PCR (qPCR).[7]

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for GLI1

Objective: To measure the dose-dependent inhibition of SAG-induced GLI1 mRNA expression by this compound.

Materials:

-

NIH/3T3 cells.

-

SMO agonist (SAG).

-

This compound.

-

RNA extraction kit (e.g., RNeasy Kit).

-

cDNA synthesis kit.[7]

-

qPCR master mix (e.g., SYBR Green).

-

Primers for GLI1 and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR system.

Procedure:

-

Cell Culture and Treatment: Seed NIH/3T3 cells in 6-well plates. After 24 hours, reduce serum for synchronization. Treat cells with 100 nM SAG in the presence of a dose range of this compound for 24 hours.[9]

-

RNA Extraction: Lyse cells and purify total RNA according to the manufacturer's protocol. Quantify RNA and assess purity via spectrophotometry (A260/A280 ratio ~2.0).[7]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a suitable kit.

-

qPCR: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix. Run the reaction on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis:

-

Determine the cycle threshold (Ct) for GLI1 and the housekeeping gene (GAPDH).

-

Normalize the GLI1 Ct values to the GAPDH Ct values (ΔCt = CtGLI1 - CtGAPDH).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[7]

-

Plot the fold change against this compound concentration to determine the IC₅₀.

-

In Vitro Anti-Proliferative Activity of this compound

The functional consequence of Hh pathway inhibition by this compound is a reduction in cancer cell viability. The anti-proliferative effect of this compound was assessed across a panel of cancer cell lines, including those with known Hh pathway dependency.

Table 3: Cytotoxicity of this compound in Human Cancer Cell Lines (72h Incubation)

| Cell Line | Cancer Type | Hh Pathway Status | Assay Type | IC₅₀ (µM) |

|---|---|---|---|---|

| Daoy | Medulloblastoma | Hh-dependent | MTT | 0.045 |

| SU-BCCL2 | Basal Cell Carcinoma | Hh-dependent | MTT | 0.028 |

| A549 | Lung Cancer | Hh-independent | MTT | > 50 |

| MCF-7 | Breast Cancer | Hh-independent | MTT | > 50 |

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the IC₅₀ of this compound on the proliferation of various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Daoy, A549).

-

Complete cell culture medium.

-

This compound.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).[11]

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[12]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of this compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the Hedgehog signaling pathway. It acts by directly binding to the SMO receptor with high affinity, leading to a functional blockade of downstream signal transduction, as evidenced by the inhibition of GLI1 gene expression. Consequently, this compound exhibits significant anti-proliferative activity in cancer cell lines dependent on aberrant Hh signaling, while having minimal effect on Hh-independent lines. These findings establish a clear in vitro mechanism of action and support the continued investigation of this compound as a targeted therapeutic agent for Hh-driven malignancies.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Smoothened (SMO) Receptor as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, has emerged as a critical therapeutic target in oncology. The Hh pathway is integral to embryonic development and is largely quiescent in adult tissues.[1] However, its aberrant reactivation is implicated in the pathogenesis and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] This guide provides a comprehensive technical overview of SMO as a drug target, including its mechanism of action, quantitative data on key inhibitors, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows. This document assumes the query "HSMO9" was a typographical error and the intended target is the well-established SMO receptor.

The Role of SMO in the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of SMO, a seven-transmembrane G protein-coupled receptor (GPCR). This inhibition prevents SMO from localizing to the primary cilium, a crucial organelle for Hh signal transduction. Consequently, a complex of proteins, including Suppressor of Fused (SUFU), facilitates the proteolytic processing of the GLI family of transcription factors (GLI2 and GLI3) into their repressor forms, which then translocate to the nucleus to inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium, where it becomes activated. This activation leads to the dissociation of SUFU from the full-length GLI proteins (GLI1 and GLI2). These activated GLI proteins then move into the nucleus and drive the transcription of target genes that regulate cell proliferation, survival, and differentiation.[2][3]

Quantitative Data on SMO Inhibitors

Several small molecule inhibitors targeting SMO have been developed and have shown clinical efficacy. The most notable are vismodegib (B1684315) and sonidegib, both of which are approved for the treatment of advanced basal cell carcinoma.

| Inhibitor | Target | IC50/Ki | Clinical Trial | Indication | Objective Response Rate (ORR) |

| Vismodegib (GDC-0449) | SMO | IC50: ~0.05 µM (GLI-luciferase reporter assay)[4] | ERIVANCE (Phase II) | Locally Advanced BCC | 47.6%[5][6] |

| ERIVANCE (Phase II) | Metastatic BCC | 33.3%[4][6] | |||

| Sonidegib (LDE225) | SMO | IC50: 1.3 nM (mouse), 2.5 nM (human) (cell-free assays)[7] | BOLT (Phase II) | Locally Advanced BCC | 43% (200 mg dose)[4] |

| BOLT (Phase II) | Metastatic BCC | 15% (200 mg dose)[4][6] | |||

| Cyclopamine | SMO | IC50: 46 nM (TM3Hh12 cells)[7] | Preclinical | N/A | N/A |

| SANT-1 | SMO | Kd: 1.2 nM, IC50: 20 nM[7] | Preclinical | N/A | N/A |

Experimental Protocols

Radioligand Binding Assay for SMO Inhibitors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the SMO receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the human SMO receptor.

-

Radioligand: [³H]-labeled SMO antagonist (e.g., [³H]-Cyclopamine or a similar high-affinity ligand).

-

Test compounds (unlabeled SMO inhibitors).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing SMO in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.[8]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of cell membrane preparation (typically 50-100 µg of protein).

-

50 µL of the test compound at various concentrations (usually a serial dilution). For determining non-specific binding, use a high concentration of a known SMO inhibitor.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).[8][9]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[8][9]

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.[8][9]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

GLI-Luciferase Reporter Assay for Hedgehog Pathway Activity

This cell-based assay measures the transcriptional activity of the GLI proteins, which is a downstream readout of Hedgehog pathway activation. It is commonly used to screen for inhibitors of the pathway.

Materials:

-

NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).[10]

-

Cell culture medium (e.g., DMEM with 10% calf serum).

-

Assay medium (e.g., Opti-MEM with 0.5% calf serum).[11]

-

Hedgehog pathway agonist (e.g., recombinant Sonic Hedgehog (Shh) or a small molecule SMO agonist like SAG).

-

Test compounds (SMO inhibitors).

-

96-well white, clear-bottom plates.

-

Dual-luciferase reporter assay system (e.g., Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: The day before the assay, seed the NIH/3T3-GLI-luciferase reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 25,000 cells/well).[11]

-

Compound Treatment: On the day of the assay, replace the culture medium with assay medium containing the test compounds at various concentrations. Incubate for a predetermined time (e.g., 1-2 hours).

-

Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh or SAG) to the wells to stimulate the pathway. Include control wells with no agonist (negative control) and agonist with no inhibitor (positive control).[11]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-30 hours.[11]

-

Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[10]

-

Luminescence Measurement: Transfer the cell lysates to an opaque 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.[10]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Canonical Hedgehog Signaling Pathway.

Caption: GLI-Luciferase Reporter Assay Workflow.

References

- 1. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. web.stanford.edu [web.stanford.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Biological Activity and Function of Transcriptional Regulators in Drug Development

Disclaimer: The term "HSMO9" did not correspond to a recognized biological entity in comprehensive searches of scientific literature and databases. It is possible that this is a novel, internal, or otherwise uncatalogued designation. This guide has been constructed as a template to fulfill the user's request for an in-depth technical document. It utilizes well-characterized proteins and pathways, namely Histone Deacetylase 9 (HDAC9) and the Hedgehog (Hh) signaling pathway , as exemplars to illustrate the requested data presentation, experimental protocols, and visualizations. These examples are highly relevant to researchers, scientists, and drug development professionals.

Core Biological Activity and Function

Introduction to Transcriptional Regulation and Disease

Transcriptional regulators, such as histone deacetylases and components of critical signaling pathways, are pivotal in controlling gene expression. Their dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and autoimmune conditions.[1] Understanding the precise function and activity of these proteins is paramount for the development of targeted therapeutics.

The Case of HDAC9: An Epigenetic Modulator

Histone Deacetylase 9 (HDAC9) is a member of the class IIa HDACs that plays a crucial role in regulating the differentiation of myocytes and adipocytes, as well as in cardiac muscle development.[1] It functions by catalyzing the removal of acetyl groups from histones and other transcription factors, generally leading to transcriptional repression.[1] While its intrinsic enzymatic activity is considered low compared to other HDACs, it is thought to function as a scaffold, recruiting other co-repressor complexes, including HDAC3, to specific genomic loci.[2][3] Emerging evidence strongly implicates HDAC9 in the pathogenesis of various chronic diseases, making it a compelling target for drug development.[1]

The Hedgehog Signaling Pathway: A Developmental and Oncogenic Hub

The Hedgehog (Hh) signaling pathway is a highly conserved cascade essential for embryonic development and tissue homeostasis.[4][5] In vertebrates, the pathway is initiated by the binding of Hedgehog ligands (Sonic, Indian, or Desert) to the Patched (PTCH1) receptor, which alleviates its inhibition of the 7-transmembrane protein Smoothened (SMO).[4] Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus to regulate target gene expression.[4] Aberrant activation of this pathway, often through mutations in PTCH1 or SMO, is a known driver of several cancers, including basal cell carcinoma and medulloblastoma.[5]

Quantitative Data on Biological Activity

Quantitative analysis is essential for evaluating the biological significance of a target and the potency of potential inhibitors. The following tables summarize key quantitative data for HDAC9 and components of the Hedgehog pathway.

Table: Relative Expression of HDAC9 in Human Cancer Cell Lines

This table presents the relative mRNA expression levels of HDAC9 in various breast cancer cell lines, highlighting its significant upregulation in more aggressive basal types compared to luminal types.

| Cell Line | Subtype | Relative HDAC9 mRNA Expression (Mean ± SD) | Citation |

| Luminal Lines | Luminal | 14.2 ± 10.7 | [6] |

| Basal Lines | Basal | 223.7 ± 197 | [6] |

Data derived from a panel of human breast tumor cell lines. Expression levels are presented as arbitrary units.

Table: Expression of HDAC9 in Differentiated vs. Undifferentiated Hepatocellular Carcinoma (HCC)

This table illustrates the preferential expression of HDAC9 in undifferentiated, more aggressive HCC cell lines.

| Cell Line | Phenotype | Relative HDAC9 mRNA Expression | Citation |

| HLE | Undifferentiated | Positive | [7] |

| HLF | Undifferentiated | Positive | [7] |

| Huh7 | Differentiated | Not Detected | [7] |

| HepG2 | Differentiated | Not Detected | [7] |

| Hc | Normal Hepatic Cells | Not Detected | [7] |

Table: Inhibitor Potency (IC₅₀) Against HDACs and Hedgehog Pathway Components

This table provides the half-maximal inhibitory concentrations (IC₅₀) for various small molecule inhibitors, demonstrating their potency and, in some cases, selectivity.

| Inhibitor | Target | IC₅₀ Value | Cell Line / Assay Condition | Citation |

| TMP269 | HDAC9 | 23 nM | Biochemical Assay | [8] |

| Santacruzamate A | HDAC2 | 119 pM | Biochemical Assay | [8] |

| Pracinostat (SB939) | Pan-HDAC | 40-140 nM | Biochemical Assay | [8] |

| Isoliquiritigenin | HDAC I/II | 1.60 ± 0.10 µM | HCT116 Cells | [9] |

| GDC-0449 (Vismodegib) | Smoothened (SMO) | 3 nM | Cell-free Assay | [10] |

| Sonidegib (LDE225) | Smoothened (SMO) | 1.3 nM (mouse), 2.5 nM (human) | Cell-free Assay | [10] |

| Compound A8 | Smoothened (SMO) | 2.6 ± 0.4 nM | Shh-LIGHT2 Reporter Cells | [11] |

| HH-13 | Smoothened (SMO) | < 9 nM | SHH-CM Stimulated NIH3T3 Cells | [12] |

Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The following sections outline core experimental protocols used to investigate the function and activity of transcriptional regulators like HDAC9 and components of the Hedgehog pathway.

HDAC Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of HDACs from cell lysates or purified enzymes.

Principle: A cell-permeable, fluorogenic HDAC substrate is deacetylated by active HDACs within the cell or in a lysate. A developer solution is then added, which cleaves the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[13]

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and culture until they reach approximately 80% confluency. Treat with compounds (e.g., HDAC inhibitors) for the desired time.

-

Cell Lysis (for lysate-based assays): Prepare nuclear or whole-cell extracts using appropriate lysis buffers containing protease inhibitors. Determine protein concentration using a standard method like the BCA assay.[14]

-

Assay Reaction:

-

For cell-based assays, remove the culture medium and add a cell-permeable HDAC substrate. Incubate at 37°C for 1-3 hours.

-

For lysate-based assays, add a defined amount of protein lysate (e.g., 300 µg/mL) to wells of a microplate containing assay buffer and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[14]

-

-

Development: Add a Lysis/Developer solution containing a protease (e.g., trypsin) and, for endpoint assays, a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction. Incubate for 15-30 minutes at 37°C.[14]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.

-

Data Analysis: Quantify activity by comparing the fluorescence of treated samples to untreated controls. A standard curve using a deacetylated standard can be used to determine specific activity.[14]

Western Blot for Protein Quantification

This protocol is used to detect and quantify the expression levels of specific proteins.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence or fluorescence.[15]

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration of each lysate.[16]

-

SDS-PAGE: Denature 10-50 µg of protein per lane by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and run at 100-150 V for 1-2 hours to separate proteins by molecular weight.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HDAC9) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]

-

Quantification: Use densitometry software to measure the band intensity of the target protein, normalizing to a loading control protein (e.g., GAPDH or β-actin) to determine relative expression levels.[18]

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

This protocol identifies the genomic regions where a specific protein, such as a transcription factor or a modified histone, is bound.

Principle: Protein-DNA complexes in living cells are cross-linked with formaldehyde (B43269). The cells are then lysed, and the chromatin is sheared into smaller fragments. An antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by qPCR, microarray (ChIP-chip), or sequencing (ChIP-seq).[19][20]

Methodology:

-

Cross-linking: Treat cells (approx. 4 million per ChIP) with 1% formaldehyde for 15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication. Centrifuge to remove debris.[1]

-

Immunoprecipitation (IP):

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-HDAC9, anti-GLI1) or a negative control IgG.[1]

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads multiple times with a series of wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution and Reversal of Cross-links: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.[21]

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.[21]

-

Analysis: Analyze the purified DNA using qPCR with primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

This protocol measures the mRNA levels of a target gene, such as the Hedgehog pathway target GLI1.

Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with primers specific to the target gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect and quantify the amount of amplified DNA in real-time.[22][23]

Methodology:

-

RNA Extraction: Isolate total RNA from cells using a column-based kit or Trizol reagent. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from a consistent amount of total RNA (e.g., 1 µg) using a reverse transcription kit with random primers or oligo(dT) primers.[22]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate, including SYBR Green master mix, forward and reverse primers for the target gene (e.g., GLI1) and a reference gene (e.g., GAPDH), and the cDNA template.[24]

-

qPCR Run: Perform the reaction in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for the target and reference genes in each sample.

-

Calculate the change in Ct (ΔCt) by subtracting the reference gene Ct from the target gene Ct (ΔCt = Cttarget - Ctreference).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCtsample - ΔCtcontrol).

-

The fold change in gene expression is calculated as 2-ΔΔCt.[22]

-

Visualizations of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations are generated using the DOT language for Graphviz.

Signaling Pathway: HDAC9-Mediated Transcriptional Repression

Signaling Pathway: Canonical Hedgehog Signaling

Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

References

- 1. bosterbio.com [bosterbio.com]

- 2. Histone Deacetylase 9: Its Role in the Pathogenesis of Diabetes and Other Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase 9: Its Role in the Pathogenesis of Diabetes and Other Chronic Diseases [e-dmj.org]

- 4. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 6. oncotarget.com [oncotarget.com]

- 7. HDAC9 Is Preferentially Expressed in Dedifferentiated Hepatocellular Carcinoma Cells and Is Involved in an Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. cusabio.com [cusabio.com]

- 17. addgene.org [addgene.org]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Chromatin immunoprecipitation: Techniques, advances, and insights | Abcam [abcam.com]

- 20. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

preclinical studies of HSMO9

An in-depth search for preclinical studies of a compound designated "HSMO9" has yielded no specific results. This suggests that "this compound" may be a proprietary internal designation not yet disclosed in public research, a novel compound with no published data, or a potential misnomer.

Without accessible preclinical data, including pharmacokinetics, pharmacodynamics, toxicology, and mechanism of action, it is not possible to construct the requested in-depth technical guide. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways are entirely dependent on the availability of this foundational information.

Further investigation will be initiated if a more specific or alternative designation for the compound is provided. Researchers, scientists, and drug development professionals interested in this area are encouraged to consult internal documentation or await public disclosure of findings related to this molecule.

Section 1: HSPA9 (Mortalin) and its Role in Cellular Signaling

As of December 2025, the term "HSMO9 signaling pathway" does not correspond to any known or established signaling cascade in the scientific literature. Extensive searches of molecular and genetic databases have not identified a gene or protein with the designation "this compound." It is possible that "this compound" may be a typographical error, a newly identified factor not yet widely documented, or a term with a very specific, non-standard nomenclature.

Given the query's specificity for a signaling pathway, this guide will proceed by exploring potential alternative interpretations of "this compound," focusing on similarly named or functionally relevant proteins that are well-documented in signaling research. The most plausible candidates emerging from database searches for similar terms are HSPA9 (Heat Shock Protein Family A Member 9), also known as Mortalin, and MYH9 (Myosin Heavy Chain 9). Both are involved in cellular processes that can intersect with signaling pathways.

Therefore, this document will provide an in-depth technical guide on the signaling-related functions of HSPA9 and MYH9 as potential subjects of interest.

HSPA9, or Mortalin, is a highly conserved member of the heat shock protein 70 (Hsp70) family.[1][2] Primarily located in the mitochondria, it also has functions in the endoplasmic reticulum, plasma membrane, and cytoplasm.[1] HSPA9 is a multifunctional chaperone protein involved in stress response, cell proliferation, and mitochondrial maintenance.[1] While not a classical signaling pathway initiator, HSPA9 significantly modulates several critical signaling cascades.

HSPA9 in the cGAS-STING Pathway

Recent evidence has implicated HSPA9 in the regulation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.

-

Mechanism: OMA1, a mitochondrial protease, competitively binds to HSPA9. This interaction can promote mitophagy and lead to the activation of the cGAS-STING pathway, which is crucial for immune responses in certain cancers like glioblastoma.[1]

HSPA9 in Cancer Signaling

HSPA9 plays a complex and often contradictory role in cancer, influencing pathways related to cell survival, proliferation, and metastasis.

-

JNK/c-JUN Signaling: GRP75 (HSPA9)-mediated upregulation of HMGA1 can stimulate the progression of lung adenocarcinoma by activating the JNK/c-JUN signaling pathway.[1]

-

TP53-Dependent Mechanisms: Inhibition of HSPA9/mortalin can disrupt erythroid maturation through a TP53-dependent mechanism.[1]

-

Tumor Suppression and Promotion: HSPA9 has been investigated as a candidate tumor suppressor gene, particularly in the context of myeloid leukemia.[3] Conversely, it has also been shown to promote the malignancy of breast cancer and is associated with hepatocellular carcinoma metastasis.[1]

Experimental Protocols for Studying HSPA9 Signaling

1.3.1 Co-immunoprecipitation to study Protein-Protein Interactions:

-

Objective: To determine the interaction between HSPA9 and other proteins (e.g., OMA1, HMGA1).

-

Methodology:

-

Lyse cells to release proteins while maintaining protein complexes.

-

Incubate cell lysate with an antibody specific to the protein of interest (e.g., anti-HSPA9).

-

Add protein A/G beads to bind to the antibody-protein complex.

-

Pellet the beads by centrifugation and wash to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-OMA1).

-

1.3.2 Western Blotting to Analyze Pathway Activation:

-

Objective: To measure the phosphorylation status or expression level of key signaling proteins (e.g., JNK, c-JUN, TP53) following HSPA9 modulation.

-

Methodology:

-

Extract total protein from treated and untreated cells.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-phospho-JNK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.

-

Quantitative Data Summary for HSPA9

| Parameter | Value | Context | Reference |

| Gene Location (Human) | Chromosome 5q31.2 | Important region for myeloid leukemia | [2][3] |

| Transcript Size | 2.8 kb | In normal and leukemic cell lines | [3] |

| Genomic Span | 18 kb | Comprising 17 exons | [3] |

HSPA9 Signaling Diagrams

References

Therapeutic Potential of HSPA9 (Mortalin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein family A (Hsp70) member 9 (HSPA9), also known as Mortalin, GRP75, or PBP74, is a highly conserved mitochondrial chaperone with multifaceted roles in cellular homeostasis. Its dysregulation is increasingly implicated in a range of pathologies, most notably cancer and neurodegenerative disorders, positioning it as a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of HSPA9, detailing its core biological functions, involvement in disease-associated signaling pathways, and the current landscape of inhibitory strategies. We present a compilation of quantitative data on HSPA9 expression and inhibitor efficacy, detailed experimental protocols for its investigation, and visual representations of its key signaling networks to facilitate further research and drug development efforts.

Introduction: HSPA9 (Mortalin) - A Chaperone with Critical Functions

HSPA9 is a constitutively expressed member of the Hsp70 family, primarily localized in the mitochondria but also found in other cellular compartments, including the cytoplasm and endoplasmic reticulum. Its canonical function involves the import, folding, and assembly of mitochondrial proteins. Beyond this, HSPA9 is a critical regulator of cellular stress responses, proliferation, and apoptosis. Its diverse functions are mediated through a complex network of protein-protein interactions, which, when dysregulated, can contribute to disease pathogenesis.

In numerous cancers, HSPA9 is overexpressed, promoting tumorigenesis by inhibiting apoptosis and enhancing cell survival and proliferation. Conversely, its reduced expression or functional impairment is associated with neurodegenerative conditions like Parkinson's disease, highlighting its crucial role in neuronal health. This dual role underscores the importance of context-dependent therapeutic strategies targeting HSPA9.

HSPA9 in Disease: Key Signaling Pathways

The therapeutic relevance of HSPA9 stems from its involvement in several critical signaling pathways that are frequently dysregulated in disease.

Inactivation of the p53 Tumor Suppressor Pathway

One of the most well-documented oncogenic functions of HSPA9 is its ability to inactivate the p53 tumor suppressor. In cancer cells, elevated cytoplasmic levels of HSPA9 lead to its direct binding to p53, sequestering it in the cytoplasm and preventing its translocation to the nucleus. This cytoplasmic sequestration inhibits p53's function as a transcription factor, thereby blocking the expression of its target genes involved in apoptosis, cell cycle arrest, and senescence. The disruption of the HSPA9-p53 interaction is a key strategy for reactivating the tumor-suppressive function of p53 in cancer cells.

Modulation of the Raf/MEK/ERK Signaling Pathway

HSPA9 also plays a complex role in regulating the Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade in cell proliferation and survival. In some contexts, HSPA9 can negatively regulate this pathway by promoting the interaction between MEK1/2 and its phosphatase, PP1α. This can dampen excessive MEK/ERK signaling that might otherwise lead to oncogene-induced senescence. However, in tumors with hyperactivated Raf/MEK/ERK signaling, such as BRAF-mutant melanoma, HSPA9 is often upregulated and appears to be essential for cell survival. In these cases, HSPA9 may help cells tolerate the high levels of oncogenic signaling by modulating mitochondrial permeability and preventing cell death. Targeting HSPA9 in such cancers can be selectively lethal to the tumor cells.

Therapeutic Strategies Targeting HSPA9

Given its central role in cancer cell survival, inhibiting HSPA9 function has emerged as a promising anti-cancer strategy. Several small molecule inhibitors have been developed, with MKT-077 being one of the most studied.

HSPA9 Inhibitors

MKT-077 is a rhodacyanine dye analog that selectively accumulates in the mitochondria of cancer cells. It binds to the ATPase domain of Hsp70 family members, including HSPA9, leading to the induction of apoptosis. While MKT-077 showed promise in preclinical studies, its clinical development was halted due to renal toxicity. This has spurred the development of second-generation inhibitors with improved efficacy and safety profiles, such as JG-98 and its analogs. These compounds also target the allosteric site of Hsp70 proteins and have demonstrated potent anti-proliferative activity in various cancer cell lines.

Quantitative Data on HSPA9

Expression of HSPA9 in Cancer

HSPA9 is frequently overexpressed in a variety of human cancers compared to corresponding normal tissues. This overexpression is often associated with poor prognosis and advanced tumor stages.

| Cancer Type | HSPA9 Expression Status | Clinical Correlation | Reference |

| Hepatocellular Carcinoma (HCC) | Overexpressed in tumor tissue compared to non-tumor and normal liver tissue. | Associated with advanced tumor stages, venous infiltration, and early recurrence. | [1] |

| Prostate Cancer | Highly expressed in neoplastic cells. | Associated with an increased risk of high-grade adenocarcinoma and biochemical failure after salvage therapy. | [2][3] |

| Thyroid Carcinoma (PTC, FTC, ATC) | Upregulated in tumor tissues. | Promotes survival and proliferation of thyroid carcinoma cells. | |

| Breast Cancer | Upregulated. | May serve as a poor prognostic biomarker. | [4] |

Efficacy of HSPA9 Inhibitors (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various HSPA9 inhibitors in different cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKT-077 | Various human cancer cell lines | Multiple | 0.35 - 1.2 | [5] |

| MKT-077 | Gastric cancer cells (fresh surgical specimens) | Gastric Cancer | 1.7 - 14.3 (µg/ml) | [6] |

| MKT-077 | MCF-7, MDA-MB-231 | Breast Cancer | ~1.0 | [7] |

| MKT-077 | TT cells | Medullary Thyroid Carcinoma | ~1.0 | [8] |

| JG-98 | TT cells | Medullary Thyroid Carcinoma | ~1.0 | [8] |

| JG-98 | MDA-MB-231 | Breast Cancer | 0.4 | [9] |

| JG-98 | MCF-7 | Breast Cancer | 0.7 | [9] |

| JG-98 | Various cell lines | Multiple | ~0.3 - 4.0 | |

| YM-01 | TT cells | Medullary Thyroid Carcinoma | ~1.0 | [8] |

| Mito-CP | 8505C cells | Anaplastic Thyroid Carcinoma | 0.33 | |

| Mito-CP | TPC-1 cells | Papillary Thyroid Carcinoma | 0.25 |

Experimental Protocols

Detailed and validated protocols are essential for the accurate investigation of HSPA9's function and the evaluation of its inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect HSPA9-Protein Interactions

This protocol is designed to isolate HSPA9 and its interacting partners from cell lysates.

-

Materials:

-

Cells expressing the proteins of interest.

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitors).

-

Anti-HSPA9 antibody and corresponding isotype control IgG.

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).

-

Elution Buffer (e.g., 2x Laemmli sample buffer).

-

Equipment for Western blotting.

-

-

Procedure:

-

Lysate Preparation: Harvest and wash cells with ice-cold PBS. Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: Add the anti-HSPA9 antibody or control IgG to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

-

shRNA-Mediated Knockdown of HSPA9

This protocol describes the use of short hairpin RNA (shRNA) to stably silence HSPA9 expression in cultured cells.

-

Materials:

-

Lentiviral or retroviral vectors containing shRNA constructs targeting HSPA9 and a non-targeting scramble control.

-

Packaging plasmids (for lentivirus production).

-

HEK293T cells (for virus production).

-

Target cells for knockdown.

-

Transfection reagent.

-

Polybrene.

-

Puromycin (B1679871) (for selection).

-

-

Procedure:

-

Virus Production (if applicable): Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Transduction: Plate target cells and allow them to adhere. Transduce the cells with the viral supernatant in the presence of polybrene.

-

Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.

-

Validation: After selection, expand the cells and validate the knockdown of HSPA9 expression by Western blotting and/or qRT-PCR.

-

Cell Viability (MTT) Assay to Assess Inhibitor Efficacy

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Materials:

-

Cells seeded in a 96-well plate.

-

HSPA9 inhibitor stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the HSPA9 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

-

Conclusion and Future Perspectives

HSPA9 (Mortalin) represents a significant and promising target for therapeutic intervention, particularly in oncology. Its well-defined role in suppressing p53-mediated apoptosis and its involvement in other key survival pathways provide a strong rationale for the development of HSPA9-targeted therapies. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.

Future efforts should focus on the development of next-generation HSPA9 inhibitors with improved specificity and reduced toxicity. A deeper understanding of the diverse roles of HSPA9 in different cellular contexts and disease states will be crucial for designing effective and safe therapeutic strategies. Furthermore, exploring the potential of HSPA9 as a biomarker for disease prognosis and treatment response warrants further investigation. The continued exploration of HSPA9's biology and the development of novel therapeutic approaches hold great promise for addressing unmet medical needs in cancer and other diseases.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. tandfonline.com [tandfonline.com]

- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Binding Site of Vismodegib on the Smoothened (SMO) Receptor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "HSMO9" and "SMO9" did not yield specific results. This guide focuses on the well-characterized interaction between the FDA-approved drug Vismodegib (B1684315) (GDC-0449) and its target, the Smoothened (SMO) receptor , a critical component of the Hedgehog signaling pathway.

Introduction: The Smoothened Receptor in Hedgehog Signaling

The Smoothened (SMO) receptor is a class F G protein-coupled receptor (GPCR) that is a central transducer of the Hedgehog (Hh) signaling pathway.[1] This pathway is essential during embryonic development and for adult tissue homeostasis.[2][3] In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits SMO's activity.[4] Upon SHH binding to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors.[2][5]

Dysregulation of the Hh pathway, often through inactivating mutations in PTCH or activating mutations in SMO, leads to constitutive signaling and is a known driver in several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[6][7] Vismodegib is a potent small-molecule inhibitor designed to directly bind to and inactivate the SMO receptor, thereby blocking the signaling cascade.[1][5]

The Hedgehog Signaling Pathway & Vismodegib's Point of Intervention

The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of Vismodegib on the SMO receptor.

The Vismodegib Binding Site on Smoothened

Structural and biochemical studies have precisely located the Vismodegib binding site within the seven-transmembrane (7TM) domain of the SMO receptor.[5] It binds within a deep, narrow pocket formed by the extracellular loops and the transmembrane helices.[5] This site is distinct from the extracellular cysteine-rich domain (CRD) where endogenous ligands like cholesterol are thought to bind.[8][9] Vismodegib acts as an allosteric inhibitor; its binding to the 7TM domain induces conformational changes that prevent the receptor from adopting its active state, thereby hindering the binding of cholesterol to the CRD.[8][10]

Key amino acid residues within the 7TM helices are critical for forming this binding pocket and interacting with Vismodegib. Mutations in these residues can significantly reduce the drug's binding affinity and are a primary mechanism of clinical resistance.[6][11]

Quantitative Binding Data

The affinity of Vismodegib for the SMO receptor has been quantified through various assays. The data below summarizes key findings, including the impact of clinically observed resistance mutations.

| Compound | Target | Assay Type | Metric | Value | Notes |

| Vismodegib | Wild-Type SMO | Radioligand Binding | Kd | ~3 nM | High-affinity binding to the target. |

| Vismodegib | Wild-Type SMO | Hh Signaling Inhibition | IC50 | 46 nM | Potent functional inhibition of the pathway.[11] |

| Vismodegib | SMO (D473H Mutant) | Competitive Binding | Binding Affinity | ~100-fold reduction | A common resistance mutation that directly impacts drug binding.[5][11] |

| Vismodegib | SMO (W281C Mutant) | Competitive Binding | Kd | ~40-fold reduction | Another resistance mutation that reduces binding affinity.[11] |

Experimental Protocols for Binding Site Identification

The identification and characterization of the Vismodegib binding site on SMO have been accomplished through a combination of techniques, primarily X-ray crystallography and radioligand binding assays.

Workflow for Structural and Affinity Studies

The following diagram outlines the general workflow used to determine the structure of the SMO-Vismodegib complex and to quantify binding affinity.

References

- 1. Smoothened - Wikipedia [en.wikipedia.org]

- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SMO modulators and how do they work? [synapse.patsnap.com]

- 4. Mechanisms of Smoothened Regulation in Hedgehog Signaling | MDPI [mdpi.com]

- 5. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMO smoothened, frizzled class receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Frontiers | Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation [frontiersin.org]

- 9. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Novel Compound in Preclinical In Vivo Studies

Introduction

These application notes provide a generalized framework for conducting preclinical in vivo experiments for a novel investigational compound, referred to herein as "HSMO9." The protocols outlined below are intended to serve as a foundational guide for researchers, scientists, and drug development professionals. They should be adapted and optimized based on the specific characteristics of the compound, the disease model, and the scientific questions being addressed. The following sections detail a standard workflow for evaluating the anti-tumor efficacy of a hypothetical compound in a xenograft mouse model, a common in vivo assay in oncological research.

Experimental Protocols

Animal Model and Husbandry

A widely used model for in vivo cancer studies is the immunodeficient mouse, which allows for the engraftment of human tumor cells.

-

Animal Strain: Female athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

-

Housing: Mice are to be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle.

-

Diet: Standard chow and water should be provided ad libitum.

-

Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Tumor Cell Implantation

-

Cell Line: A human cancer cell line relevant to the compound's proposed mechanism of action (e.g., a cell line with a specific mutation that this compound targets).

-

Cell Preparation: Cells should be in the logarithmic growth phase. Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

Treatment Regimen

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be prepared fresh daily.

-

Dosing and Administration: Administer this compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) via oral gavage once daily. The vehicle control group should receive the vehicle alone.

-

Duration: Continue treatment for a specified period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.

Endpoint Analysis

-

Tumor Volume and Body Weight: Continue to monitor tumor volume and body weight throughout the study. Significant body weight loss (>15-20%) can be an indicator of toxicity.

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved protocols. Collect tumors and other relevant tissues for further analysis.

-

Pharmacokinetic (PK) Analysis: In a satellite group of animals, collect blood samples at various time points after the final dose to determine the plasma concentration of this compound.

-

Pharmacodynamic (PD) Analysis: Analyze tumor tissues to assess the effect of this compound on its molecular target and downstream signaling pathways (e.g., via Western blot, immunohistochemistry, or RNA sequencing).

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | - | 1500 ± 150 | - | - |

| This compound | 10 | 1100 ± 120 | 26.7 | < 0.05 |

| This compound | 30 | 650 ± 90 | 56.7 | < 0.01 |

| This compound | 100 | 250 ± 50 | 83.3 | < 0.001 |

Table 2: Body Weight Changes During Treatment

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |

| Vehicle Control | - | + 5.2 ± 1.5 |

| This compound | 10 | + 4.8 ± 1.2 |

| This compound | 30 | + 1.5 ± 2.0 |

| This compound | 100 | - 3.5 ± 2.5 |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: A typical workflow for an in vivo efficacy study.

Caption: A potential signaling pathway targeted by this compound.

Application Notes and Protocols for HSMO9, a Novel Smoothened Inhibitor in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSMO9 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with data on its efficacy and guidance on experimental design and execution.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.

In many cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, leads to uncontrolled cell growth. This compound exerts its anti-tumor activity by directly binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors and the expression of their target genes.

Hedgehog Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Quantitative Data Summary

The following tables summarize typical dosage and pharmacokinetic data for a representative Smoothened inhibitor in mouse models. This data should serve as a starting point for designing studies with this compound.

Table 1: Recommended Dosage of this compound for Mouse Models

| Mouse Model | Route of Administration | Vehicle | Dosage Range | Dosing Frequency |

| Medulloblastoma (Allograft) | Oral Gavage | 0.5% Methylcellulose (B11928114) in Water | 20 - 40 mg/kg | Once daily |

| Pancreatic Cancer (Xenograft) | Oral Gavage | 0.5% Methylcellulose in Water | 40 mg/kg | Once daily |

| Basal Cell Carcinoma (Transgenic) | Oral Gavage | 0.5% Methylcellulose in Water | 25 - 50 mg/kg | Once daily |

Table 2: Pharmacokinetic Properties of a Representative SMO Inhibitor in Mice

| Parameter | Value |

| Bioavailability (Oral) | ~40% |

| Tmax (Oral) | 2 - 4 hours |

| Half-life (t1/2) | ~12 hours |

| Protein Binding | >97% |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water (Vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

1 mL syringes

-

20-22 gauge oral gavage needles (straight or curved)

-

Scale accurate to 0.1 mg

Procedure:

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.

-

Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice.

-

Dosing Solution Preparation:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the desired final concentration.

-

Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. If necessary, sonicate for short intervals to aid in suspension.

-

Prepare the dosing solution fresh daily.

-

-

Administration via Oral Gavage:

-

Gently but firmly restrain the mouse.

-

Measure the distance from the mouse's snout to the last rib to determine the appropriate insertion depth for the gavage needle.

-

Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and slowly administer the solution.

-

Monitor the mouse for any signs of distress during and after the procedure.

-

-

Treatment Schedule: Administer the dosing solution once daily for the duration of the study (e.g., 21-28 days).

Protocol 2: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

Materials:

-

6-8 week old female athymic nude mice

-

Human pancreatic cancer cells (e.g., MiaPaCa-2)

-

Matrigel

-

This compound

-

Calipers

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Cell Implantation:

-

Harvest and resuspend pancreatic cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 40 mg/kg) or vehicle daily via oral gavage as described in Protocol 1.

-

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

-

Analyze the data to determine the effect of this compound on tumor growth.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vivo efficacy study.

Safety and Handling

This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare dosing solutions in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer

These application notes are intended for guidance and informational purposes only. Researchers should optimize protocols for their specific experimental needs and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols: Preparation of HSMO9 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSMO9 is a potent, small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive target for therapeutic intervention.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo studies.

Data Presentation

Quantitative data for this compound, a hypothetical Smoothened inhibitor, is summarized in the table below. The data is based on the properties of a representative SMO inhibitor, Vismodegib.[1][5][6][7][8]

| Property | Value |

| Molecular Weight | 421.3 g/mol |

| Appearance | White to tan solid |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 118.68 mM) |

| Solubility in Ethanol | ~3.33 mg/mL (requires sonication and warming) |

| Solubility in Water | Insoluble |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (Stock Solution) | -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[9] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.

-

Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all the material is at the bottom.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.213 mg of this compound (Molecular Weight = 421.3 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 4.213 mg of this compound, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[9]

Protocol for Preparing this compound for In Vivo Studies

For in vivo applications, this compound can be formulated as a suspension. The following is a general guideline, and the specific formulation may need to be optimized for the animal model and route of administration.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in the protocol above.

-

Vehicle Preparation: Prepare the vehicle solution. A common vehicle for oral administration consists of 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in sterile water.

-

Formulation: On the day of the experiment, dilute the this compound DMSO stock solution with the prepared vehicle to the final desired concentration. For example, to prepare a 1 mg/mL dosing solution, add 20 µL of a 50 mg/mL this compound stock solution to 980 µL of the vehicle.

-

Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the compound.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 3. [PDF] Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer | Semantic Scholar [semanticscholar.org]

- 4. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 5. apexbt.com [apexbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]